molecular formula C9H5Br2N B189540 3,4-Dibromoquinoline CAS No. 41320-96-1

3,4-Dibromoquinoline

Cat. No. B189540
CAS RN: 41320-96-1
M. Wt: 286.95 g/mol
InChI Key: LLLPNGRKHYDSQJ-UHFFFAOYSA-N
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Description

3,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,4-Dibromoquinoline is 1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

3,4-Dibromoquinoline is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Reactivity and Transformations in Organic Chemistry : Hertog and Buurman (2010) explored the reactivity of 3,4-Dibromoquinoline with potassium amide in different media, observing reactions like bromine migration and cine-substitutions, contributing to the understanding of its chemical behavior in organic synthesis (Hertog & Buurman, 2010).

  • Anti-Cancer Agents : Chloroquine and hydroxychloroquine, derived from 4-aminoquinoline, a related compound, show promise as anti-cancer agents, suggesting that similar compounds like 3,4-Dibromoquinoline might have potential applications in cancer treatment (Verbaanderd et al., 2017).

  • Synthesis of Lattice Inclusion Hosts : Marjo et al. (2001) synthesized a tetrabromo diquinoline derivative, highlighting its application in forming lattice inclusion hosts, a concept relevant in material science and molecular chemistry (Marjo et al., 2001).

  • Suzuki Couplings in Organic Synthesis : Piala et al. (2011) investigated the regioselectivity of Suzuki couplings of dibromoquinolines, including 3,4-Dibromoquinoline, enhancing the understanding of its use in complex organic synthesis (Piala et al., 2011).

  • Tautomerism in Chemical Analysis : Mphahlele and Maluleka (2020) studied the structure of tautomeric 3-aryl-6,8-dibromoquinolin-4(1H)-ones, providing insights into the behavior of similar compounds like 3,4-Dibromoquinoline in various states (Mphahlele & Maluleka, 2020).

  • NMR Spectral Studies : Osborne et al. (1993) conducted a thorough study on the NMR spectra of dihalogenoquinolines, which would include 3,4-Dibromoquinoline, contributing to the knowledge of its spectroscopic properties (Osborne et al., 1993).

  • Pharmacological Evaluation of Derivatives : Colotta et al. (2007) examined derivatives of 2-arylpyrazolo[3,4-c]quinolines for their potential as human adenosine receptor antagonists, suggesting that 3,4-Dibromoquinoline derivatives could have similar applications in drug development (Colotta et al., 2007).

  • Synthesis of Quinazolin-4(1H)-ones : Narasimhamurthy et al. (2014) described the synthesis of dihydroquinazolin-4(1H)-ones using dibromomethylarenes, indicating a potential method for synthesizing derivatives of 3,4-Dibromoquinoline (Narasimhamurthy et al., 2014).

  • Antitumor Agents Synthesis : Chou et al. (2010) explored 2-phenylquinolin-4-ones as antitumor agents, highlighting the therapeutic potential of quinoline derivatives like 3,4-Dibromoquinoline (Chou et al., 2010).

  • Biological and Pharmacological Significance : Harmata and Hong (2007) focused on enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which have significant biological and pharmacological implications, suggesting potential medical applications for 3,4-Dibromoquinoline (Harmata & Hong, 2007).

Safety And Hazards

The safety information for 3,4-Dibromoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPNGRKHYDSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355789
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromoquinoline

CAS RN

41320-96-1
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
Aminations of 2,3‐, 2,4‐ and 3,4‐dibromoquinoline with potassium amide in different media have been investigated. Reactions of various types (bromine migration, dimerization, cine‐…
Number of citations: 21 onlinelibrary.wiley.com
A Piala, D Mayi, ST Handy - Tetrahedron, 2011 - Elsevier
In a series of studies, the regioselectivity of Suzuki couplings of dibromoquinolines has been investigated. In general, it is much harder to achieve high levels of regioselectivity in these …
Number of citations: 28 www.sciencedirect.com
N Boudet, JR Lachs, P Knochel - Organic Letters, 2007 - ACS Publications
A wide range of polyfunctionalized quinolines was prepared via chemo- and regioselective magnesiation reactions using appropriate Mg reagents, such as i-PrMgCl·LiCl, MesMgBr·LiCl…
Number of citations: 142 pubs.acs.org
B Riegel, GR Lappin, CJ Albisetti Jr… - Journal of the …, 1946 - ACS Publications
The Russian workers prepared the nucleus for these two compounds by treating the N-oxide hydrochloride of 6-methoxyquinoline4 with phos-phorus oxychloride. This gave a mixture of …
Number of citations: 29 pubs.acs.org
RE Pratt, WJ Welstead Jr… - Journal of Heterocyclic …, 1970 - Wiley Online Library
Hydrazoic‐sulfuric acid mixture converted cis‐α‐phenyl‐β‐benzoylchalcone (trans‐dibenzoylstilbene, 4) into 2,3‐diphenyl‐4‐benzoylquinoline (5) the structure of which was proved by …
Number of citations: 8 onlinelibrary.wiley.com
H DEN, B DJ - 1973 - pascal-francis.inist.fr
REACTIVITY OF 2,3-, 2,4- AND 3,4-DIBROMOQUINOLINE TOWARDS POTASSIUM AMIDE IN LIQUID AMMONIA CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic …
Number of citations: 0 pascal-francis.inist.fr
JJ EISCH - The Journal of Organic Chemistry, 1962 - ACS Publications
The complex C» H7NBrs (I), formed by the interaction of quinoline and bromine in inert solvents, displayed properties í* t~ suggestive of theformulation, C «H7N-* Br··· Br. Sensitive to …
Number of citations: 77 pubs.acs.org
JJ Eisch - The Journal of Organic Chemistry, 1962 - ACS Publications
3-Ethylenedioxy-16S, 173-dihydroxyandrost-5-ene (III).—To a magnetically stirred slurry of 0.760 g.(20 mmoles) of lithium aluminum hydride in 25 ml. of ether was added drop-wise a …
Number of citations: 7 pubs.acs.org
DG Markees - The Journal of Organic Chemistry, 1966 - ACS Publications
The thermal decomposition of alkyl esters of 4-hydroxypicolinic and of chelidamic acid, which pro-ceeds with formation of carbon dioxide and 0-and N-alkylated derivatives of pyridine, …
Number of citations: 8 pubs.acs.org
P Knochel, MA Schade, S Bernhardt… - Beilstein Journal of …, 2011 - beilstein-journals.org
In this review we summarize the most important procedures for the preparation of functionalized organzinc and organomagnesium reagents. In addition, new methods for the …
Number of citations: 77 www.beilstein-journals.org

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